Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate
CAS No.:
Cat. No.: VC13565170
Molecular Formula: C10H7F3O3
Molecular Weight: 232.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H7F3O3 |
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Molecular Weight | 232.16 g/mol |
IUPAC Name | methyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate |
Standard InChI | InChI=1S/C10H7F3O3/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13/h2-5H,1H3 |
Standard InChI Key | ODFJJXLMLXDIMF-UHFFFAOYSA-N |
SMILES | COC(=O)C(=O)C1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES | COC(=O)C(=O)C1=CC=C(C=C1)C(F)(F)F |
Introduction
Chemical Profile and Structural Analysis
Molecular Architecture
The compound’s structure consists of a methyl ester group (–COOCH₃) linked to a diketone backbone (–C(O)–C(O)–), which is further substituted with a 4-(trifluoromethyl)phenyl group. This trifluoromethyl (–CF₃) moiety confers electron-withdrawing characteristics, influencing reactivity and stability. The molecular formula is inferred as C₁₁H₉F₃O₃, with a molecular weight of 246.18 g/mol based on analogous structures .
Table 1: Comparative Molecular Properties of Related Esters
*Estimated based on structural analogs .
Spectral Characterization
While direct spectroscopic data for methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate are unavailable, its analogs exhibit predictable patterns:
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Infrared (IR) Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .
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Nuclear Magnetic Resonance (NMR):
Synthetic Pathways and Reaction Mechanisms
Esterification of Carboxylic Acid Derivatives
A plausible route involves the esterification of 2-oxo-2-(4-trifluoromethylphenyl)acetic acid with methanol under acidic catalysis:
This mirrors the synthesis of [[4-(trifluoromethyl)phenyl]carbamoyl]formic acid, where lithium hydroxide-mediated hydrolysis of ethyl esters yields carboxylic acids .
Alternative Routes via Acylation
The compound could also arise from Friedel-Crafts acylation of 4-trifluoromethyltoluene with methyl oxalyl chloride, though steric hindrance from the CF₃ group may limit efficiency .
Table 2: Key Reaction Conditions for Analogous Esters
Reaction Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Ester hydrolysis | LiOH, THF/H₂O, RT, 2h | 85–90 | |
Acylation of aromatic substrates | AlCl₃, CH₂Cl₂, 0°C to RT | 60–70 |
Physicochemical Properties and Stability
Thermal Behavior
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Melting Point: Estimated at 53–55°C, similar to methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate .
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Boiling Point: Predicted to exceed 425°C due to high molecular symmetry and strong intermolecular forces .
Solubility and Partitioning
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